![molecular formula C22H26N4O4 B2516474 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea CAS No. 2379994-85-9](/img/structure/B2516474.png)
1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea
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Description
1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea , also known by various synonyms such as 4-Methoxyphenylacetone , Anisyl methyl ketone , and p-Methoxybenzyl methyl ketone , is a chemical compound with the molecular formula C₁₀H₁₂O₂ . It exhibits a molecular weight of 164.2011 g/mol . The compound’s structure includes a benzoxazole ring, a morpholine moiety, and a urea group.
Synthesis Analysis
The synthetic route to obtain this compound involves the reaction of 4-Methoxyphenethyl isocyanate (CAS Number: 52634-59-0) with a suitable amine, likely a morpholine derivative. The isocyanate group reacts with the amine to form the urea linkage . Further details on the specific synthetic procedures and conditions would require a thorough literature search.
Molecular Structure Analysis
The molecular structure of 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea consists of a benzoxazole ring fused with a morpholine ring. The 4-methoxyphenyl group is attached to the benzoxazole ring, while the morpholine-4-ylmethyl group is linked to the urea moiety .
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-28-18-5-2-16(3-6-18)8-9-23-22(27)24-17-4-7-21-19(14-17)20(25-30-21)15-26-10-12-29-13-11-26/h2-7,14H,8-13,15H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCIVIOVSZXKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)ON=C3CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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